![molecular formula C20H14ClN3O3 B1235192 4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate
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Overview
Description
2-chlorobenzoic acid [4-[[[oxo(2-pyridinyl)methyl]hydrazinylidene]methyl]phenyl] ester is a carbonyl compound.
Scientific Research Applications
Structural and Reactivity Properties
- Modeling Studies : Research on hydrazine derivatives, related to 4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate, focused on their vibration, interaction, and stability properties. These compounds demonstrated increasing stability and decreasing reactivity. Molecular dynamics simulations confirmed stable interactions with proteins, indicating potential for biomedical applications (Mary et al., 2021).
Fluorescence and Detection Applications
- Cysteine Detection : A derivative of the hydrazono compound showed significant potential in fluorescence turn-on detection for cysteine over other amino acids. This indicates a possible application in biochemical assays and diagnostics (Liu et al., 2015).
Chemical Sensing
- Colorimetric Chemosensor : A related compound was synthesized as a colorimetric chemosensor for metal cations like Co2+, Zn2+, and Cu2+. This indicates a use in environmental monitoring or analytical chemistry for detecting metal ions (Aysha et al., 2021).
Antimicrobial Activity
- Antimicrobial Studies : Various derivatives of the hydrazono compound were synthesized and evaluated for their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents or preservatives (Sarvaiya et al., 2019).
Oxidation Chemistry
- Catalysis and Oxidation Processes : Studies on mononuclear iron complexes derived from tridentate ligands, related to the hydrazono compound, were conducted. These complexes were used as catalysts for C–H bond oxidation, indicating potential in chemical synthesis and industrial applications (Choudhary et al., 2017).
Fluorescence Sensing in Living Cells
- Biological Imaging : Hydrazones similar to the subject compound showed fluorescence "turn on" response towards specific metal ions, demonstrating their potential use in biological imaging and diagnostics (Rahman et al., 2017).
properties
Product Name |
4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate |
---|---|
Molecular Formula |
C20H14ClN3O3 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-6-2-1-5-16(17)20(26)27-15-10-8-14(9-11-15)13-23-24-19(25)18-7-3-4-12-22-18/h1-13H,(H,24,25)/b23-13+ |
InChI Key |
HYLQDUPFGMBLGV-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=N3)Cl |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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